

# Spectroscopic Data for 4-bromo-2-methoxy-6-methylphenol: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-Bromo-2-methoxy-6-methylphenol

**Cat. No.:** B1338921

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Disclaimer: Extensive searches for experimental spectroscopic data for **4-bromo-2-methoxy-6-methylphenol** have not yielded specific results in the public domain. This guide, therefore, presents a summary of available data for the closely related compound, 4-bromo-2-methoxyphenol, to provide an illustrative example of the expected spectroscopic behavior. All data and protocols herein pertain to 4-bromo-2-methoxyphenol unless otherwise stated.

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-bromo-2-methoxyphenol, a key intermediate in organic synthesis. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Furthermore, it outlines key experimental protocols for its spectroscopic analysis, serving as a valuable resource for researchers, scientists, and professionals in drug development.

## Data Presentation

The following sections summarize the key spectroscopic data for 4-bromo-2-methoxyphenol in a structured format for easy reference and comparison.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.00-6.97	m	2H	-	Ar-H
6.80	d	1H	8.24	Ar-H
5.51	s	1H	-	-OH
3.88	s	3H	-	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>,

Instrument

Frequency: 400

MHz[1][2]

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 4-bromo-2-methoxyphenol

Chemical Shift (δ) ppm	Assignment
147.23	C-O (Phenolic)
144.91	C-O (Methoxy)
124.19	Ar-C
115.75	Ar-C
114.18	Ar-C
111.57	C-Br
56.16	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Instrument Frequency: 100 MHz[1][2]

## Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for 4-bromo-2-methoxyphenol

m/z	Interpretation
204	$[M+2]^+$ Molecular ion peak (with $^{81}\text{Br}$ )
202	$[M]^+$ Molecular ion peak (with $^{79}\text{Br}$ )
187	$[M-\text{CH}_3]^+$
Ionization Mode: Electron Ionization (EI) <a href="#">[2]</a> <a href="#">[3]</a>	

## Infrared (IR) Spectroscopy Data

While a specific tabulated IR spectrum for 4-bromo-2-methoxyphenol is not readily available, characteristic absorption bands for the functional groups present in the molecule are expected in the following regions:

Table 4: Expected Infrared (IR) Absorption Regions for 4-bromo-2-methoxyphenol

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
3550-3200	O-H stretch (Phenolic)
3100-3000	C-H stretch (Aromatic)
2950-2850	C-H stretch (Methyl)
1600-1450	C=C stretch (Aromatic)
1250-1000	C-O stretch (Aryl ether and Phenol)
700-500	C-Br stretch

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 4-bromo-2-methoxyphenol in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).
- Analysis: Transfer the solution to a 5 mm NMR tube. Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13, respectively. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1][2]

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.[2]
- GC-MS Analysis: Inject the sample into a gas chromatograph coupled to a mass spectrometer (GC-MS). Use a suitable capillary column for the separation of the compound. Operate the mass spectrometer in electron ionization (EI) mode at a standard ionization energy of 70 eV. Acquire the mass spectrum over a suitable mass range (e.g.,  $\text{m/z}$  40-300). [2][3]

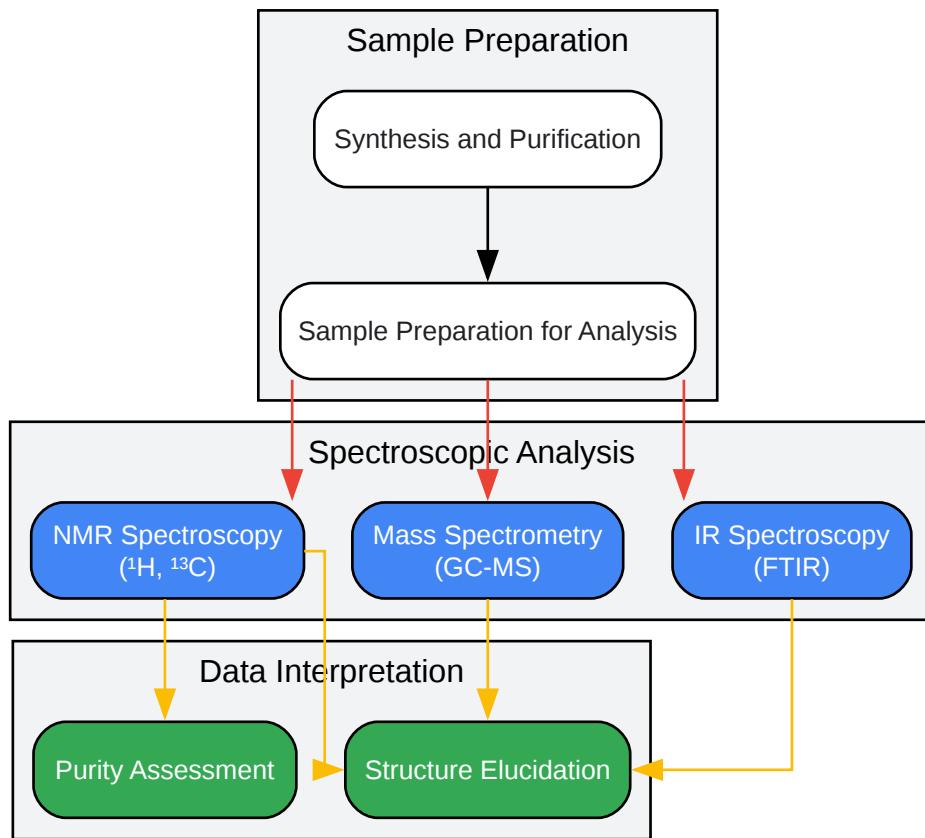
## Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method can be employed. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet. Alternatively, dissolve the sample in a volatile solvent (e.g., chloroform) and cast a thin film on a salt plate (e.g., NaCl).[2]
- Spectrum Acquisition: Place the prepared sample in the beam path of an FTIR spectrometer. Record the spectrum over the mid-IR range (typically  $4000\text{-}400\text{ cm}^{-1}$ ). A background spectrum should be recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.[2]

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a substituted phenol like 4-bromo-2-methoxyphenol.

## Workflow for Spectroscopic Analysis of a Substituted Phenol

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Caption: A generalized workflow for the synthesis, preparation, and spectroscopic analysis of a substituted phenol.

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## References

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